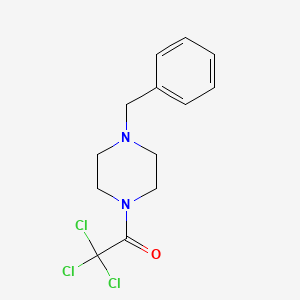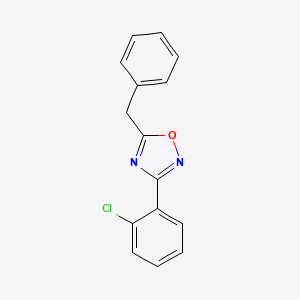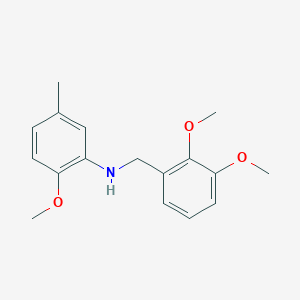
1-benzyl-4-(trichloroacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(trichloroacetyl)piperazine, commonly known as BTCP, is a synthetic compound that belongs to the class of piperazines. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research for its potential therapeutic effects.
作用機序
BTCP acts by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, BTCP increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
BTCP has been shown to increase the levels of dopamine and its metabolites in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. It has also been shown to increase the levels of serotonin and norepinephrine in the brain. These biochemical effects are believed to underlie the therapeutic effects of BTCP, such as its antidepressant and anxiolytic effects.
実験室実験の利点と制限
One of the advantages of using BTCP in lab experiments is its selectivity for dopamine reuptake inhibition. Unlike other dopamine reuptake inhibitors, such as cocaine, BTCP does not affect the reuptake of other neurotransmitters, such as serotonin and norepinephrine. This selectivity allows researchers to study the specific role of dopamine in various physiological and behavioral processes.
One of the limitations of using BTCP in lab experiments is its potential toxicity. BTCP has been shown to cause liver damage and neurotoxicity in animal studies. Therefore, caution should be taken when using BTCP in lab experiments, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for the research on BTCP. One direction is to investigate its potential use in the treatment of Parkinson's disease. BTCP has been shown to increase the levels of dopamine in the brain, which is depleted in Parkinson's disease. Therefore, it may have therapeutic potential in this disorder.
Another direction is to investigate the potential use of BTCP in the treatment of ADHD. BTCP has been shown to improve attention and cognitive performance in animal studies. Therefore, it may have potential as a treatment for ADHD, which is characterized by deficits in attention and cognitive function.
In conclusion, BTCP is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. It acts by inhibiting the reuptake of dopamine and has been shown to have antidepressant, anxiolytic, and anti-addictive properties. While it has advantages in selectivity, caution should be taken when using BTCP in lab experiments due to its potential toxicity. There are several future directions for the research on BTCP, including investigating its potential use in the treatment of Parkinson's disease and ADHD.
合成法
The synthesis of BTCP involves the reaction of trichloroacetyl chloride with benzylpiperazine in the presence of a base, such as triethylamine. The reaction takes place under reflux in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using chromatography to obtain pure BTCP.
科学的研究の応用
BTCP has been widely used in scientific research for its potential therapeutic effects. It has been shown to have antidepressant, anxiolytic, and anti-addictive properties. It has also been investigated for its potential use in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O/c14-13(15,16)12(19)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENJRJRVFKKSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976748 |
Source


|
| Record name | 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethanone | |
CAS RN |
6124-83-0 |
Source


|
| Record name | 1-(4-Benzylpiperazin-1-yl)-2,2,2-trichloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5695405.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5695409.png)


![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)
![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
